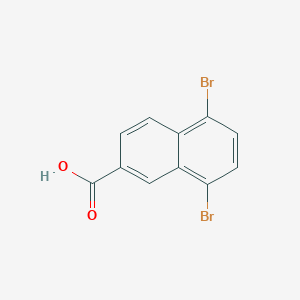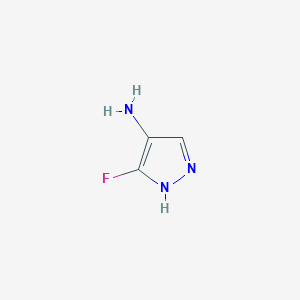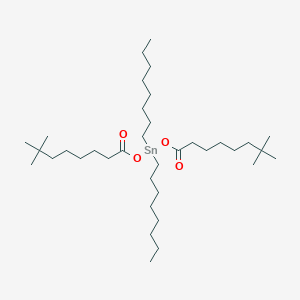
Dioctylstannanediyl bis(7,7-dimethyloctanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Dioctylstannanediyl bis(7,7-dimethyloctanoate) typically involves the reaction of dioctyltin oxide with 7,7-dimethyloctanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Dioctylstannanediyl bis(7,7-dimethyloctanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
Dioctylstannanediyl bis(7,7-dimethyloctanoate) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC
Mecanismo De Acción
The mechanism of action of Dioctylstannanediyl bis(7,7-dimethyloctanoate) involves its interaction with various molecular targets. The tin atom in the compound can form coordination complexes with other molecules, influencing their chemical behavior. This interaction can affect various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar compounds to Dioctylstannanediyl bis(7,7-dimethyloctanoate) include:
Dimethylbis[(1-oxoneodecyl)oxy]stannane: Another organotin compound with similar applications.
Nickel(2+) bis(7,7-dimethyloctanoate): A nickel-based compound with different chemical properties but similar structural features. Dioctylstannanediyl bis(7,7-dimethyloctanoate) is unique due to its specific organotin structure, which imparts distinct chemical reactivity and applications.
Propiedades
Fórmula molecular |
C36H72O4Sn |
|---|---|
Peso molecular |
687.7 g/mol |
Nombre IUPAC |
[7,7-dimethyloctanoyloxy(dioctyl)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;2*1-3-5-7-8-6-4-2;/h2*4-8H2,1-3H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
NXMOWTFIUDDXIT-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


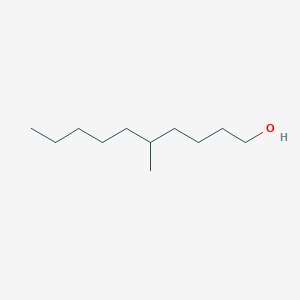
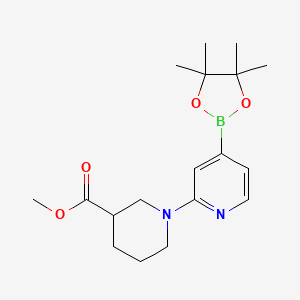
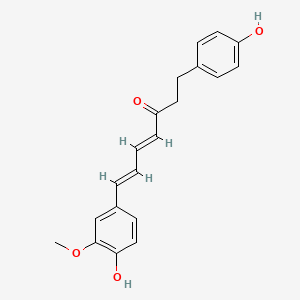

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

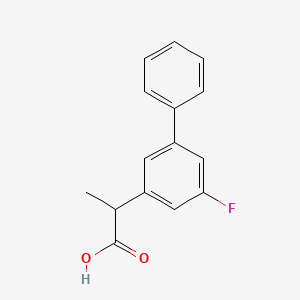
![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
